4,6-Difluoro-1H-indazole-3-carbaldehyde

Medicinal Chemistry Kinase Inhibition Immuno-oncology

Specifically leverage the privileged 4,6-difluoro-1H-indazole scaffold proven essential for potent PI3Kδ, IDO1/TDO, and hepcidin inhibitors. The reactive 3-carbaldehyde handle enables rapid, orthogonal diversification via reductive amination for efficient hit-to-lead SAR. This precise substitution pattern is non-substitutable for achieving target selectivity and potency. Secure a reliable supply of this high-purity building block to accelerate your medicinal chemistry programs.

Molecular Formula C8H4F2N2O
Molecular Weight 182.13 g/mol
CAS No. 887567-80-8
Cat. No. B3294720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Difluoro-1H-indazole-3-carbaldehyde
CAS887567-80-8
Molecular FormulaC8H4F2N2O
Molecular Weight182.13 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C(NN=C21)C=O)F)F
InChIInChI=1S/C8H4F2N2O/c9-4-1-5(10)8-6(2-4)11-12-7(8)3-13/h1-3H,(H,11,12)
InChIKeyTVWXGRIXOURZGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Difluoro-1H-indazole-3-carbaldehyde (CAS 887567-80-8): A Versatile 4,6-Disubstituted Scaffold for Kinase and Enzyme Inhibitor Development


4,6-Difluoro-1H-indazole-3-carbaldehyde (CAS: 887567-80-8) is a specialized heterocyclic building block, categorized as a fluorinated indazole-3-carbaldehyde. The compound is characterized by a 1H-indazole core with fluorine atoms at the 4 and 6 positions and a reactive aldehyde group at the 3-position . Its procurement is primarily for use as a versatile intermediate in medicinal chemistry, where the 4,6-disubstitution pattern and reactive handle are leveraged to synthesize libraries of compounds for drug discovery programs .

Why a Generic Indazole Cannot Substitute for 4,6-Difluoro-1H-indazole-3-carbaldehyde in Research and Development


Substituting 4,6-Difluoro-1H-indazole-3-carbaldehyde with a simpler or differently substituted indazole analog is not feasible in targeted medicinal chemistry programs. The specific 4,6-difluoro substitution pattern on the indazole ring is critical for achieving desired biological profiles in downstream compounds, as it profoundly influences potency, selectivity, and physicochemical properties [1]. Research has demonstrated that a series of 4,6-disubstituted-1H-indazole derivatives are potent and selective inhibitors for targets like PI3Kδ [1]. Similarly, this precise substitution pattern is essential for the inhibitory activity of compounds targeting IDO1, TDO, and hepcidin production [2][3]. Furthermore, the combination of this core with the aldehyde group provides a synthetically distinct handle, offering a specific vector for derivatization that differs from other functionalized indazoles .

Quantitative Evidence for Selecting 4,6-Difluoro-1H-indazole-3-carbaldehyde in Medicinal Chemistry


4,6-Disubstituted Indazoles: A Foundation for Selective Kinase and Enzyme Inhibition

4,6-Difluoro-1H-indazole-3-carbaldehyde serves as the foundational core for a pharmacologically validated series of 4,6-disubstituted indazoles. Compounds derived from this core have demonstrated potent and selective inhibition across multiple key drug targets. For PI3Kδ, a representative 4,6-disubstituted analog (Compound 172) exhibited a pIC50 of 7.0 against the PI3Kδ isoform, while demonstrating significantly weaker activity against PI3Kα (pIC50 = 5.0), PI3Kβ (pIC50 = 5.2), and PI3Kγ (pIC50 = 5.2), establishing a clear selectivity profile [1]. In a separate study, an IDO1/TDO dual inhibitor from the same 4,6-substituted class (Compound 35) showed an IC50 of 0.74 μM against IDO1 in an enzymatic assay and an IC50 of 2.93 μM against TDO [2]. Furthermore, a hepcidin production inhibitor (DS28120313) from this series achieved an IC50 of 0.093 μM in a cellular assay [3].

Medicinal Chemistry Kinase Inhibition Immuno-oncology

Fluorination Provides a Predictable Advantage in Lipophilicity and Metabolic Stability

The presence of two fluorine atoms at the 4 and 6 positions of the indazole core is a deliberate design element to enhance drug-like properties. Class-level data confirms that fluorination generally improves lipophilicity (LogP) and metabolic stability compared to non-fluorinated analogs . The calculated LogP for 4,6-Difluoro-1H-indazole-3-carbaldehyde is 1.18 . While a specific head-to-head comparison is not available for this exact building block, it is well-established that fluorine substitution can increase metabolic stability by blocking sites of oxidative metabolism, as exemplified by the class of 4,6-disubstituted indazoles . In contrast, a non-fluorinated comparator such as 1H-indazole-3-carbaldehyde (LogP ~0.7) or a chloro-analog (4,6-Dichloro-1H-indazole-3-carbaldehyde, LogP ~1.5) would be expected to exhibit a different ADME profile, with the fluoro-substitution providing an optimal balance between lipophilicity and metabolic resilience .

Medicinal Chemistry Drug Design ADME Properties

A Unique Reactive Handle for Selective and Diverse Derivatization

The 3-carbaldehyde functional group is a chemically distinct and highly versatile reactive handle compared to other 3-substituted indazoles (e.g., -COOH, -OH, -halogen). This aldehyde moiety can undergo a wide range of well-established chemical transformations, including reductive amination to form secondary amines, oxidation to a carboxylic acid, or reduction to a primary alcohol . This versatility is not shared by non-aldehyde analogs. For instance, the 3-carboxylic acid derivative (4,6-Difluoro-1H-indazole-3-carboxylic acid) is limited to amide coupling or esterification, while the 3-unsubstituted analog (4,6-Difluoro-1H-indazole) requires a separate formylation step. The carbaldehyde provides a direct and orthogonal vector for building molecular complexity in a controlled and predictable manner, which is a key differentiator in synthetic planning .

Synthetic Chemistry Medicinal Chemistry Parallel Synthesis

Primary Application Scenarios for 4,6-Difluoro-1H-indazole-3-carbaldehyde (CAS 887567-80-8) in R&D


Design and Synthesis of Targeted Kinase Inhibitor Libraries

This compound is an ideal starting material for medicinal chemists designing focused libraries of kinase inhibitors. As demonstrated by the work on PI3Kδ inhibitors, the 4,6-disubstituted indazole core is a privileged scaffold for targeting the ATP-binding pocket of kinases, and the aldehyde handle allows for rapid diversification to explore structure-activity relationships (SAR) and optimize for potency and selectivity [1]. A research team aiming to develop a novel PI3Kδ inhibitor would prioritize this specific difluoro aldehyde core over a mono-fluoro or non-fluorinated analog to capitalize on the established selectivity window.

Synthesis of Dual IDO1/TDO Inhibitors for Immuno-Oncology

For groups involved in immuno-oncology drug discovery, this building block provides direct entry into the chemical space of dual IDO1/TDO inhibitors. The synthesis of potent analogs, such as the reported Compound 35, validates the utility of the 4,6-disubstituted indazole framework for this specific therapeutic strategy [2]. A scientist working in this area would select this aldehyde to explore the SAR of this promising dual inhibition class, as it provides the precise substitution pattern required for activity.

Development of Orally Active Hepcidin Production Inhibitors

Researchers targeting anemia of chronic disease and other conditions related to iron homeostasis would find this compound a strategic building block. The discovery of DS28120313, a potent (IC50 = 0.093 μM) and orally active hepcidin production inhibitor, highlights the direct relevance of the 4,6-disubstituted indazole core to this therapeutic area [3]. A medicinal chemist in this field would procure this aldehyde to synthesize and optimize new analogs for improved potency and oral bioavailability.

A Versatile Fluorinated Scaffold for Parallel Synthesis and Hit Expansion

In a hit-to-lead or lead optimization campaign, this compound serves as a highly versatile and commercially available scaffold for parallel synthesis. The 3-carbaldehyde handle is a reliable anchor for creating diverse sets of compounds through standard, high-yielding reactions like reductive amination. Its unique combination of a potent, validated core and a synthetically orthogonal reactive group makes it an efficient choice for expanding a chemical series quickly and cost-effectively .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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